REACTION_CXSMILES
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C([Li])CCC.Br[C:7]1[CH:8]=[CH:9][C:10]([CH3:15])=[C:11]([CH:14]=1)[C:12]#[N:13].[B:16](OC(C)C)([O:21]C(C)C)[O:17]C(C)C.Cl>O1CCCC1>[C:12]([C:11]1[CH:14]=[C:7]([B:16]([OH:21])[OH:17])[CH:8]=[CH:9][C:10]=1[CH3:15])#[N:13]
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Name
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|
Quantity
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17.5 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=C(C#N)C1)C
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Name
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|
Quantity
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80 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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7.3 mL
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Type
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reactant
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Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
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Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring at this temperature for 35 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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After one hour
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Duration
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1 h
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Type
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CUSTOM
|
Details
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The phases are separated
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Type
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EXTRACTION
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Details
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the aqueous phase is extracted three more times with 100 ml of diethyl ether each time
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic phases are dried with sodium sulphate
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Type
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CONCENTRATION
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Details
|
the solvent is concentrated to 5 ml
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Type
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ADDITION
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Details
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The residue is mixed with 150 ml of pentane
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Type
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CUSTOM
|
Details
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The precipitate which has separated out
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Type
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FILTRATION
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Details
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is filtered off with suction
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Type
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WASH
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Details
|
washed twice with pentane
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Type
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CUSTOM
|
Details
|
Drying under high vacuum
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Type
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CUSTOM
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Details
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results in 2.85 g of the title compond as a pale yellow solid
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Reaction Time |
35 min |
Name
|
|
Type
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|
Smiles
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C(#N)C=1C=C(C=CC1C)B(O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |